

cevipabulin kinesin velocity vs paclitaxel microtubules

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cevipabulin

CAS No.: 849550-05-6

Cat. No.: S548461

[Get Quote](#)

Microtubule Stabilizers: Cevipabulin vs. Paclitaxel

The table below summarizes the key characteristics and experimental data for **cevipabulin** and paclitaxel based on current literature.

Feature	Cevipabulin (TTI-237)	Paclitaxel (Taxol)
Class	Synthetic triazolopyrimidine [1]	Natural diterpenoid [2]
Primary Target	Binds to β -tubulin [1]	Binds to β -tubulin [3]
Mechanism of Action	Stabilizes microtubules, promotes tubulin polymerization [1] [4]	Stabilizes microtubules, promotes tubulin polymerization [5] [2]
Effect on Microtubule Rigidity	Increases rigidity (persistence length increased to ~1.8 mm) [1]	Increases rigidity (persistence length ~1.2 mm with MAPs) [1]
Binding Site	Taxoid site on β -tubulin (predicted by docking) [1]	Taxoid site on β -tubulin (inside microtubule lumen) [3]
Brain Penetration	Reported as a starting point for CNS drug development [1]	Does not cross the blood-brain barrier [5]

Feature	Cevipabulin (TTI-237)	Paclitaxel (Taxol)
Solubility	Reported water solubility [1]	Very poor water solubility [2]

Experimental Insights and Methodologies

Here are the experimental protocols and key findings that underpin the data in the comparison table.

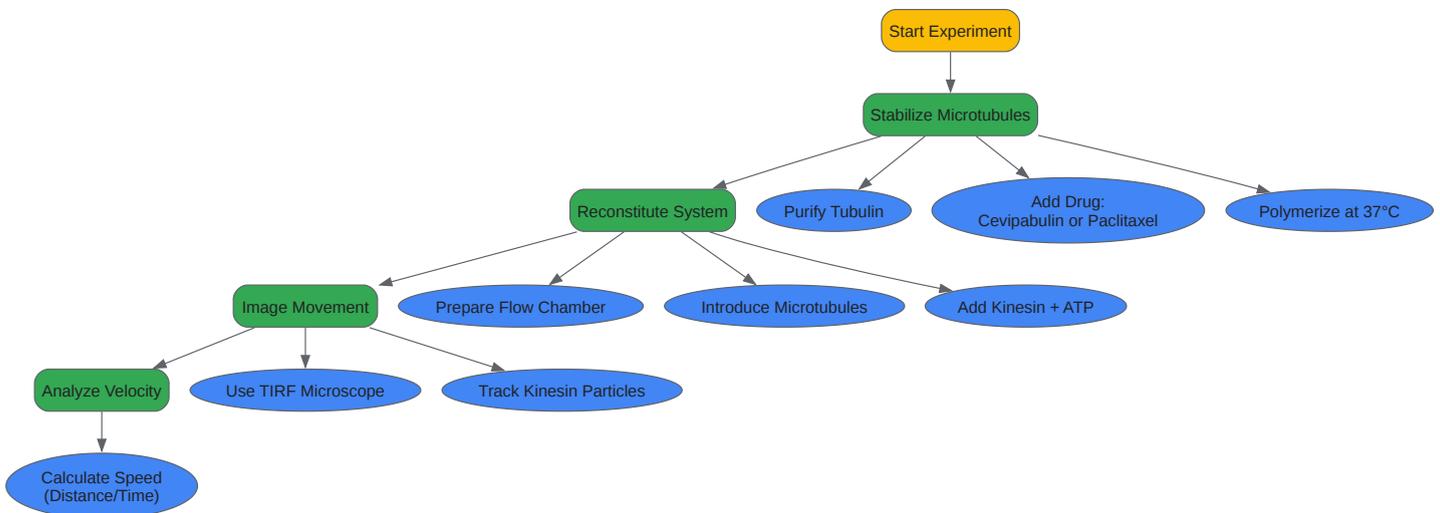
- Experimental Evidence for Cevipabulin:** One study directly observed that **cevipabulin** stabilizes microtubules in vitro. The methodology involved purifying tubulin from porcine brain and polymerizing it in the presence of GTP at 37°C, with or without the drug. Analysis via fluorescence microscopy and thermodynamic analysis of bending fluctuations showed that **cevipabulin**-stabilized microtubules exhibited a **persistence length of approximately 1.8 mm**, significantly higher than the ~0.5 mm for GMPCPP-stabilized control microtubules, indicating increased mechanical rigidity [1]. Molecular docking simulations suggested it occupies the taxoid-binding site on β -tubulin [1].
- Experimental Evidence for Paclitaxel:** Paclitaxel's stabilization mechanism is well-established. A key 2024 study used high-resolution cryo-electron microscopy (cryo-EM) to elucidate its binding. Researchers generated recombinant tubulin proteins and performed 3D reconstruction of paclitaxel-bound microtubules. They found that paclitaxel binds inside the **luminal surface of the microtubule**, and this binding **inhibits the activity of tubulin acetyltransferases** inside the lumen, which is a crucial mechanism affecting microtubule function and cellular sensitivity to the drug [3]. Its effect on increasing rigidity is also documented, with one study noting a persistence length of about 1.2 mm for paclitaxel-stabilized microtubules in the presence of Microtubule-Associated Proteins (MAPs) [1].

Research Implications and Future Directions

While direct kinesin velocity data is unavailable, the provided data offers a foundation for further investigation.

- Indirect Effects on Transport:** The demonstrated increase in microtubule rigidity induced by both compounds is a critical factor. Altered mechanical properties of the microtubule track can significantly impact the function and velocity of motor proteins like kinesins [1].

- **Overcoming Resistance:** Research shows that paclitaxel resistance in triple-negative breast cancer is linked to elevated levels of a kinesin (KIF2C) that depolymerizes microtubules. This suggests that the functional outcome of these drugs depends on a complex balance between stabilization by the drug and destabilization by cellular proteins [6].
- **Measuring Kinesin Velocity:** To directly compare their effects on kinesin, you could adapt the in vitro approaches used in these studies. A potential workflow would involve:
 - **Stabilize Microtubules:** Polymerize purified tubulin in the presence of either **cevipabulin** or paclitaxel [1].
 - **Reconstitute the System:** Flow the stabilized microtubules into a flow chamber and introduce purified kinesin proteins and ATP [1].
 - **Image and Analyze:** Use single-molecule fluorescence microscopy to record kinesin movement along the microtubules and calculate velocity from time-lapsed images [3].



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Stabilization of microtubules by cevipabulin [sciencedirect.com]
2. Expanding paclitaxel's therapeutic window [spandidos-publications.com]
3. Scientists uncover key mechanism linking microtubules ... [medicalxpress.com]
4. Cevipabulin (TTI-237) | Microtubule/Tubulin Inhibitor [medchemexpress.com]
5. Microtubule Stabilizing Agents as Potential Treatment for ... [pmc.ncbi.nlm.nih.gov]
6. KIF2C promotes paclitaxel resistance by depolymerizing ... [sciencedirect.com]

To cite this document: Smolecule. [cevipabulin kinesin velocity vs paclitaxel microtubules]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548461#cevipabulin-kinesin-velocity-vs-paclitaxel-microtubules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com